1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS RN: 929817-13-0) is a fused heterocyclic compound with the molecular formula C₂₂H₂₁N₅ and a molecular weight of 355.445 g/mol . Its structure comprises a benzimidazole core fused to a 1,3,5-triazine ring, substituted at the 1-position with a benzyl group and at the 3-position with a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
1-benzyl-3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-2-8-18(9-3-1)14-26-16-25(15-19-10-6-7-13-23-19)17-27-21-12-5-4-11-20(21)24-22(26)27/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMMTCRACNQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step reactions. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This approach uses the reaction of o-phenylenediamine with carboxylic acids.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia.
Amino nitrile synthesis: This involves the reaction of amino nitriles with various reagents.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. The presence of the triazine ring may enhance this activity by affecting cellular signaling pathways involved in cancer proliferation and apoptosis. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer models .
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against a range of pathogens. The interaction between the pyridine and triazine moieties may contribute to this effect by disrupting bacterial cell walls or inhibiting metabolic pathways .
- Neuroprotective Effects : There is ongoing research into the neuroprotective potential of triazino-benzimidazole derivatives. These compounds may help in treating neurodegenerative diseases by preventing neuronal death and promoting regeneration .
Case Studies
Several studies have documented the effects of similar compounds:
- Study on Anticancer Properties :
- Antimicrobial Research :
- Neuroprotective Mechanisms :
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Pyridine Substituent Position
The position of the pyridine substituent significantly impacts biological activity. For example, 1-benzyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (Compound Y020-8616, CAS RN: 925572-80-1) differs only in the pyridine substitution (3- vs. 2-position) but shares the same molecular weight (355.44 g/mol) and formula .
Core Modifications
- 2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole (4): This lead compound lacks the benzyl and pyridinylmethyl groups but features geminal methyl groups at C3. It exhibits potent DHFR inhibitory activity (IC₅₀ = 10.9 µM), highlighting the importance of alkyl substituents in enhancing enzyme affinity .
- 1-Phenyl-3-(heteroarylmethyl) derivatives: Compounds like 6-phenyl-2-(pyridin-3-ylmethyl)-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS RN: 879625-06-6) demonstrate that extending the aromatic system or altering substitution patterns can modulate solubility and target selectivity .
Tautomerism and Conformational Flexibility
Like other 1,3,5-triazino[1,2-a]benzimidazoles, the target compound exhibits annular tautomerism, existing predominantly as the 3,4-dihydro tautomer (A) in DMSO, with minor contributions from 1,4-dihydro (B) and 4,10-dihydro (C) forms . This contrasts with 2-amino-4-heteryl derivatives (e.g., 3a–f), where bulky substituents stabilize specific tautomers, as confirmed by NMR chemical shifts (e.g., H-4 singlet at 6.80–7.06 ppm) .
Biological Activity
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound belonging to the class of benzimidazoles and triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Activity
Research indicates that compounds with benzimidazole and triazine cores exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Antiparasitic Activity
Benzimidazole derivatives are well-documented for their antiparasitic effects. Studies have demonstrated that certain benzimidazole compounds can inhibit the growth of protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. In vitro studies showed that these derivatives could achieve low IC50 values (50% inhibitory concentration), highlighting their potential as therapeutic agents against parasitic infections .
Anticancer Properties
Recent investigations into the anticancer potential of benzimidazole derivatives have revealed promising results. Compounds similar to this compound have been found to exhibit cytotoxic effects against various cancer cell lines. For example, specific derivatives demonstrated significant activity against leukemia cell lines with IC50 values indicating effective dose ranges for therapeutic applications .
The biological activity of benzimidazole derivatives is often attributed to their ability to bind to beta-tubulin in cells, disrupting microtubule formation and leading to cell cycle arrest. This mechanism is particularly relevant in cancer therapy where targeted disruption of rapidly dividing cells is desired .
Study 1: Antiparasitic Efficacy
In a study evaluating the efficacy of various benzimidazole derivatives against Trichomonas vaginalis, researchers found that certain compounds exhibited IC50 values as low as 0.17 µg/ml after a 20-hour exposure period. This suggests a strong potential for developing new treatments for parasitic infections resistant to current therapies .
Study 2: Anticancer Activity
A series of pyrido[1,2-a]benzimidazole derivatives were synthesized and evaluated for their anticancer properties. One compound (NSC 660334) exhibited moderate activity against leukemia cell lines with an IC50 value indicating effective cytotoxicity. These findings support further exploration into structural modifications to enhance potency and selectivity against cancer cells .
Data Tables
Q & A
Basic Research Questions
Q. What are the most efficient synthetic strategies for preparing 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, one-pot MCRs involving substituted benzaldehydes and nitromethylene intermediates under reflux conditions yield high-purity products without tedious purification steps. Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic additives (e.g., acetic acid) to enhance yields .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Standard characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Identification of functional groups like C=N and C-O bonds.
- Time-of-Flight Mass Spectrometry (TOF-MS) : Accurate molecular weight determination.
- Melting Point Analysis : Purity assessment via sharp melting ranges.
High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve ambiguities in complex spectra .
Q. How are preliminary biological activities of this compound assessed?
- Methodological Answer : Initial screening involves:
- Enzyme Inhibition Assays : Testing against kinases, proteases, or oxidoreductases.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors.
- Molecular Docking Simulations : Predicting interactions with target proteins (e.g., ATP-binding pockets).
For example, structurally related triazino-benzimidazoles show A2A receptor antagonism or antimicrobial activity, guiding target selection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for similar triazino-benzimidazoles?
- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. To address this:
- Perform comparative SAR studies using analogs with systematic substitutions (e.g., morpholine vs. furan groups).
- Validate findings via orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance).
- Analyze crystallographic data (if available) to correlate binding modes with activity .
Q. What strategies optimize synthetic yield and purity for large-scale production?
- Methodological Answer : Key factors include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps.
- Workflow Automation : Continuous flow reactors for precise control of reaction parameters.
- Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures .
Q. How can mechanistic insights into its biological activity be elucidated?
- Methodological Answer : Combine:
- Molecular Dynamics Simulations : To study ligand-protein binding stability over time.
- Site-Directed Mutagenesis : Identify critical residues in target enzymes/receptors.
- Metabolomic Profiling : Track downstream effects (e.g., ATP depletion, ROS generation).
For example, nitro-group-containing analogs may act as prodrugs, requiring metabolic activation .
Q. What approaches validate structure-activity relationships (SAR) for novel derivatives?
- Methodological Answer :
- Systematic Substitution : Introduce electron-withdrawing/donating groups at key positions (e.g., benzyl or pyridinylmethyl groups).
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity of untested analogs.
Refer to SAR tables in and for guidance on functional group prioritization .
Q. What analytical challenges arise in characterizing its degradation products?
- Methodological Answer : Degradation under acidic/oxidative conditions can produce:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
